Racephedrine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

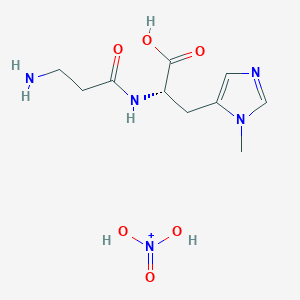

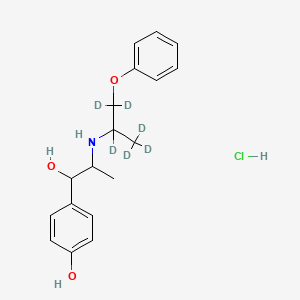

Racephedrine Hydrochloride is an organic compound with the chemical formula C10H16ClNO. It is a racemic mixture of ephedrine and pseudoephedrine, both of which are alkaloids derived from the Ephedra plant. This compound is known for its stimulant effects on the central nervous system and its use as a bronchodilator and decongestant .

准备方法

合成路线和反应条件: 消旋麻黄碱盐酸盐可以通过一系列步骤从α-溴苯乙酮合成,包括甲基胺化、拆分、还原、酰化、酸解和水解 . 反应条件通常温和,原材料易获得,使该过程具有成本效益和效率。

工业生产方法: 在工业环境中,消旋麻黄碱盐酸盐通常使用非毒性溶剂(如C6-C8脂肪醇、煤油和芳烃)从麻黄植物中提取。 提取过程包括添加草酸、反萃取、减压浓缩和结晶以获得最终产物 .

化学反应分析

反应类型: 消旋麻黄碱盐酸盐会发生各种化学反应,包括:

氧化: 它可以被氧化形成苯甲酸衍生物。

还原: 它可以被还原形成更简单的胺类。

取代: 它可以发生亲核取代反应形成不同的衍生物.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 常用的亲核试剂包括氢氧根离子和胺类.

主要产物:

氧化: 苯甲酸衍生物。

还原: 更简单的胺类。

科学研究应用

消旋麻黄碱盐酸盐在科学研究中有着广泛的应用:

化学: 用作合成各种有机化合物的先驱。

生物学: 研究其对中枢神经系统的影响及其在治疗神经系统疾病中的潜在用途。

医学: 用于治疗哮喘和鼻塞的支气管扩张剂和鼻充血剂。

作用机制

消旋麻黄碱盐酸盐通过间接刺激肾上腺素能受体系统来发挥其作用。它增加突触后α和β受体处去甲肾上腺素的活性,导致心率加快、支气管扩张和血管收缩。 这种机制是其作为支气管扩张剂和鼻充血剂的主要原因 .

类似化合物:

麻黄碱: 一种具有类似兴奋作用的直接拟交感神经药。

伪麻黄碱: 麻黄碱的立体异构体,具有类似的鼻充血作用。

苯肾上腺素: 另一种作用机制不同的鼻充血剂。

独特性: 消旋麻黄碱盐酸盐的独特性在于其消旋性质,它结合了麻黄碱和伪麻黄碱的两种作用。 这种双重作用使其成为一种用途广泛的化合物,在医药和工业领域有着广泛的应用 .

相似化合物的比较

Ephedrine: A direct sympathomimetic agent with similar stimulant effects.

Pseudoephedrine: A stereoisomer of ephedrine with similar decongestant properties.

Phenylephrine: Another decongestant with a different mechanism of action.

Uniqueness: Racephedrine Hydrochloride is unique in its racemic nature, combining the effects of both ephedrine and pseudoephedrine. This dual action makes it a versatile compound with a broad range of applications in medicine and industry .

属性

IUPAC Name |

2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALXUFOVQVENIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56979-55-6, 134-71-4 |

Source

|

| Record name | dl-Pseudoephedrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056979556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racephedrine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(13R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B10799199.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10799201.png)

![4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-](/img/structure/B10799216.png)

![7-[(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799232.png)

![Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B10799252.png)

![3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B10799261.png)